![molecular formula C26H22N4O3 B2820615 1-butyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one CAS No. 1251678-11-1](/img/new.no-structure.jpg)
1-butyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-butyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrido[2,3-b][1,4]thiazine core, which is a fused ring system containing nitrogen and sulfur atoms
准备方法
The synthesis of 1-butyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a pyridine derivative with a thioamide in the presence of a suitable catalyst can lead to the formation of the desired thiazine ring system.
Industrial production methods for this compound may involve the optimization of reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反应分析
1-butyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
For example, oxidation of the thiazine ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thioethers. Substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives with different functional groups. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
1-butyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, this compound has shown potential as a therapeutic agent due to its ability to interact with specific molecular targets. For instance, it has been studied for its potential as an inhibitor of certain enzymes involved in disease pathways .
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its heterocyclic structure makes it a valuable component in the design of polymers, dyes, and other functional materials.
作用机制
The mechanism of action of 1-butyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating the biochemical pathways in which the enzyme is involved. This can lead to therapeutic effects in the treatment of diseases where these pathways are dysregulated .
相似化合物的比较
1-butyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one can be compared with other similar compounds, such as pyrido[2,3-b][1,4]thiazine derivatives with different substituents. These compounds share a common core structure but differ in their side chains, which can significantly impact their chemical properties and biological activities.
For example, compounds with different alkyl or aryl groups may exhibit varying degrees of solubility, stability, and reactivity. The presence of different functional groups can also influence the compound’s ability to interact with molecular targets, leading to differences in their therapeutic potential .
属性
CAS 编号 |
1251678-11-1 |
|---|---|
分子式 |
C26H22N4O3 |
分子量 |
438.487 |
IUPAC 名称 |
2-(4-methoxyphenyl)-3-oxo-N-(2-phenylethyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C26H22N4O3/c1-33-20-10-8-19(9-11-20)30-26(32)22-16-28-23-12-7-18(15-21(23)24(22)29-30)25(31)27-14-13-17-5-3-2-4-6-17/h2-12,15-16,29H,13-14H2,1H3,(H,27,31) |
InChI 键 |
GGLVWWUEUPAEBL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCCC5=CC=CC=C5 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 3-{[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]carbamoyl}pyrrolidine-1-carboxylate](/img/structure/B2820533.png)
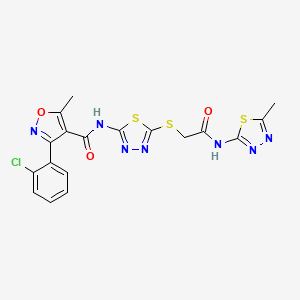

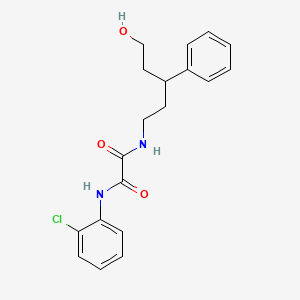
AMINE](/img/structure/B2820542.png)
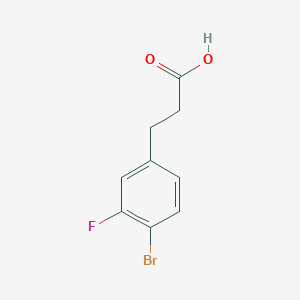
![(2-Ethylbenzo[d]thiazol-6-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2820544.png)


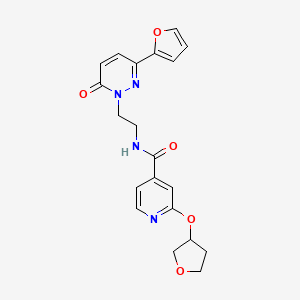
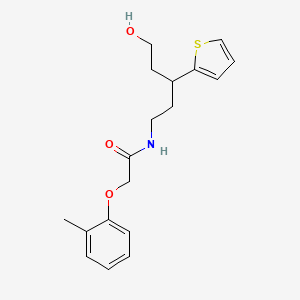
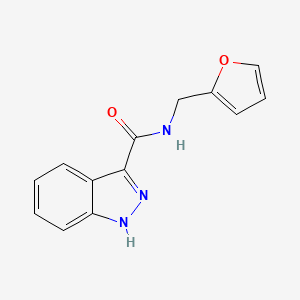
![6-Bromo-1H-benzo[d]imidazol-5-amine](/img/structure/B2820553.png)
![N-(2,5-dimethoxyphenyl)-2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}butanamide](/img/structure/B2820554.png)
